molecular formula C6H5BrN2O B1378976 5-Amino-2-bromoisonicotinaldehyde CAS No. 1289021-84-6

5-Amino-2-bromoisonicotinaldehyde

Cat. No. B1378976
CAS RN: 1289021-84-6
M. Wt: 201.02 g/mol
InChI Key: GMVNVPABAXNXMK-UHFFFAOYSA-N
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Description

5-Amino-2-bromoisonicotinaldehyde is a chemical compound with the molecular formula C₆H₅BrN₂O and a molecular weight of 201.02 . It is a derivative of bromoisonicotinaldehyde .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-bromoisonicotinaldehyde is represented by the formula C₆H₅BrN₂O . This indicates that the compound contains six carbon atoms, five hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom.

Scientific Research Applications

Catalysis and Synthetic Chemistry

One of the primary applications of 5-Amino-2-bromoisonicotinaldehyde derivatives is in catalysis and synthetic chemistry, where these compounds are used as intermediates in the synthesis of complex molecules. For example, amination reactions catalyzed by palladium complexes have been demonstrated to yield significant products efficiently (Ji, Li, & Bunnelle, 2003). Additionally, studies on the selective introduction of substituents in amino acids highlight the utility of brominated compounds in the synthesis of modified amino acids, offering a pathway to diversify the structural and functional aspects of peptides and proteins (Reddy, Reddy, & Corey, 2006).

Bio-catalyst Design

In bio-catalyst design, the reactivity of compounds similar to 5-Amino-2-bromoisonicotinaldehyde with biologically relevant molecules like enzymes and proteins is of significant interest. The use of glutaraldehyde, a compound related to the chemistry of aldehydes and amines, in enzyme immobilization and cross-linking, illustrates the potential for creating more stable and efficient bio-catalysts (Barbosa et al., 2014). These methodologies are crucial for developing industrial processes that require robust and reusable enzymatic systems.

Enzymatic Studies and Mechanism Elucidation

Brominated compounds are also valuable in studying enzyme mechanisms and structure-function relationships. For instance, affinity labeling of enzymes with bromo-substituted reagents can help identify active sites and critical residues in enzymatic reactions. Such approaches have been used to investigate the active sites of enzymes like aldehyde dehydrogenase, providing insights into the molecular basis of enzyme function and the design of enzyme inhibitors (Abriola, Fields, Stein, MacKerell, & Pietruszko, 1987).

Electrocatalysis and Green Chemistry

The electrosynthesis of valuable compounds from brominated precursors in the presence of carbon dioxide is an emerging area of green chemistry. Electrocatalytic carboxylation reactions using 5-Amino-2-bromoisonicotinaldehyde derivatives can lead to the formation of important organic molecules under mild conditions, demonstrating the potential of these compounds in sustainable chemical synthesis (Gennaro et al., 2004).

Future Directions

5-Amino-2-bromoisonicotinaldehyde is categorized as a building block , suggesting its potential use in the synthesis of more complex chemical compounds. Its future directions could involve its use in various chemical reactions to create new compounds with potential applications in various fields.

properties

IUPAC Name

5-amino-2-bromopyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-6-1-4(3-10)5(8)2-9-6/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVNVPABAXNXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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